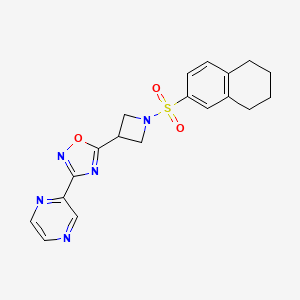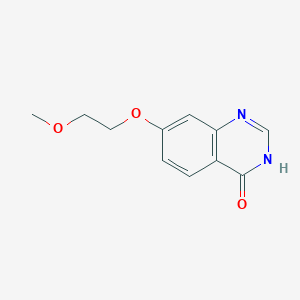![molecular formula C17H17N3 B2860697 N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline CAS No. 866157-67-7](/img/structure/B2860697.png)
N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents . This compound also contains a benzyl group and a methylaniline group .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazole derivatives involves various synthetic routes, including the reaction of glyoxal with ammonia .Molecular Structure Analysis
The molecular structure of “N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” is complex, with an imidazole ring attached to a benzyl group and a methylaniline group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They are key components in functional molecules used in various applications . The chemical reactions involving these compounds often focus on the bonds constructed during the formation of the imidazole ring .Aplicaciones Científicas De Investigación
Antihypertensive Potential
Imidazole derivatives have been synthesized and evaluated for their antihypertensive potential. One such compound, synthesized by Hadizadeh et al., showed promising results in lowering blood pressure in rats . This suggests that “N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” could be a candidate for developing new antihypertensive drugs.
Antifungal Activity
Imidazole-containing chalcones, which share a similar core structure with our compound of interest, have demonstrated strong effectiveness against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis . This indicates the potential of “N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” in antifungal applications.
Antibacterial Properties
Research has shown that imidazole-based compounds exhibit moderate antibacterial activity against various bacterial strains . This property can be harnessed to develop new antibacterial agents, with “N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” being a potential scaffold for further drug development.
Anticancer Activity
The anticancer profile of imidazole derivatives is an area of active research. Some derivatives have been tested for their in vitro antiproliferative activity, indicating the possibility of “N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” serving as a lead compound in anticancer drug discovery .
Chemotherapeutic Value
Imidazole rings are known for their high chemotherapeutic value and are present in many clinically used drugs to treat infectious diseases. The presence of an imidazole ring in “N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” suggests its potential use in the development of novel chemotherapeutic agents .
Synthon in Drug Development
Imidazole is a crucial synthon in the development of new drugs due to its broad range of chemical and biological properties. As such, “N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” could be used as a building block in the synthesis of various pharmacologically active compounds .
Safety and Hazards
Direcciones Futuras
The future directions for “N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline” and similar compounds could involve further exploration of their broad range of chemical and biological properties . There is a need for the development of new drugs that can overcome the increasing public health problems due to antimicrobial resistance . Imidazole has become an important synthon in the development of new drugs .
Mecanismo De Acción
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties . For instance, they have been developed as drugs that bind to the heme center of the cytochrome P450 (CYP) superfamily of heme monooxygenases, inhibiting their function .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological outcomes. For example, some imidazole-containing drugs bind to the heme center of enzymes in the CYP superfamily, inhibiting their function .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can inhibit the function of enzymes in the CYP superfamily, which are involved in a range of important chemical biotransformations across nature .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the physical and chemical properties of imidazole-containing compounds, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .
Propiedades
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-11,13,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRGRUUYODEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

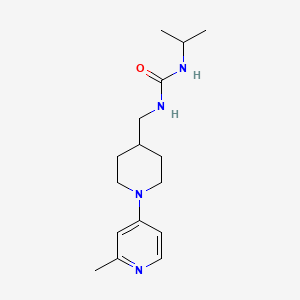
![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)
![3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid](/img/structure/B2860622.png)
![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)
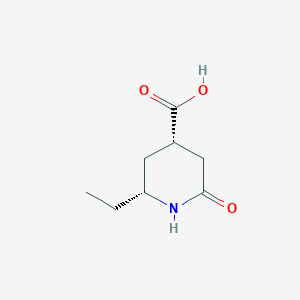
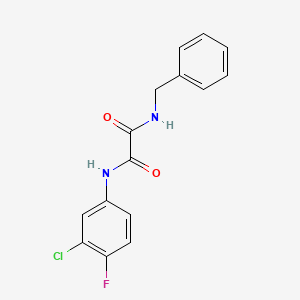
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860629.png)
![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)


